molecular formula C19H23NO4 B138949 (R)-Reticuline CAS No. 3968-19-2

(R)-Reticuline

Cat. No. B138949
CAS RN: 3968-19-2
M. Wt: 329.4 g/mol
InChI Key: BHLYRWXGMIUIHG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, the type of reactions involved, and the conditions under which the synthesis occurs.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • Biosynthesis and Metabolic Engineering :

    • (R)-Reticuline is a crucial intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a class of metabolites with broad pharmacological activities. Researchers have engineered yeast to produce reticuline and downstream BIA metabolites, utilizing enzyme activities from different plant sources and humans (Hawkins & Smolke, 2008).
    • A fusion protein in opium poppy, involving cytochrome P450 and oxidoreductase modules, processes two subsequent steps in the biosynthetic pathway for morphine, involving the isomerization of (S)- to (R)-reticuline (Winzer et al., 2015).
    • RNA interference technology has been applied in California poppy cells to accumulate reticuline, demonstrating the potential of this approach in metabolic modification of plant secondary metabolism (Fujii et al., 2007).
  • Genetic Studies and Enzymatic Activities :

    • A study on opium poppy revealed a cytochrome P450 fusion that catalyzes the stereochemical inversion of (S)-reticuline to (R)-reticuline, a key step in morphine biosynthesis (Farrow et al., 2015).
    • Research on Saccharomyces cerevisiae demonstrated the feasibility of morphinan synthesis starting from the precursor (R,S)-norlaudanosoline, with strict enantioselectivity for (S)-reticuline (Fossati et al., 2015).
  • Pharmacological and Therapeutic Research :

    • The alkaloid reticuline, an intermediate in the biosynthesis of morphine and related compounds, has been studied in various contexts, including its accumulation and the activation of a previously silent pathway in cultured California poppy cells (Fujii et al., 2007).
  • Transport Engineering and Production Enhancement :

    • A study introduced the multidrug and toxic compound extrusion transporter Arabidopsis AtDTX1 into an Escherichia coli strain to enhance the production and secretion of reticuline, demonstrating the potential of transport engineering in biosynthesis (Yamada et al., 2021).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity levels, and the risks associated with its use.


Future Directions

This involves looking at the current state of research on the compound and identifying potential areas for future study.


Please note that the availability of information can vary depending on the compound . For some compounds, extensive research might be available, while for others, information might be limited. Therefore, a comprehensive analysis might not always be possible.


I hope this general approach helps you in your study of “®-Reticuline” or any other compound. If you have specific questions about any of these categories, feel free to ask!


properties

IUPAC Name

(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYRWXGMIUIHG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331501
Record name (R)-Reticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Reticuline

CAS RN

3968-19-2
Record name (-)-Reticuline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3968-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Reticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Reticuline
Reactant of Route 2
Reactant of Route 2
(R)-Reticuline
Reactant of Route 3
Reactant of Route 3
(R)-Reticuline
Reactant of Route 4
(R)-Reticuline
Reactant of Route 5
(R)-Reticuline
Reactant of Route 6
(R)-Reticuline

Citations

For This Compound
735
Citations
E Cigan, J Pletz, SA Berger, B Hierzberger… - Chemical …, 2023 - pubs.rsc.org
Efficient access to the morphinan scaffold remains a major challenge in both synthetic chemistry and biotechnology. Here, a biomimetic chemo-enzymatic strategy to synthesize the …
Number of citations: 5 pubs.rsc.org
R Gerardy, MH Zenk - Phytochemistry, 1992 - Elsevier
Microsomal preparations isolated from differentiated Papaver somniferum plants or from a thebaine-producing cell suspension culture catalysed the conversion of (R)-reticuline to …
Number of citations: 173 www.sciencedirect.com
M KONDA, T SHIOIRI, S YAMADA - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
The asymmetric synthesis of (S)-reticuline (I) was accomplished by means of the biogenetic-type, asymmetric Pictet-Spengler reaction of 3—(3-hydroxy-4-benzyloxyphenyl)—L-alanine …
Number of citations: 44 www.jstage.jst.go.jp
A Ounaroon, G Decker, J Schmidt, F Lottspeich… - The plant …, 2003 - Wiley Online Library
S‐Adenosyl‐l‐methionine:(R,S)‐reticuline 7‐O‐methyltransferase converts reticuline to laudanine in tetrahydrobenzylisoquinoline biosynthesis in the opium poppy Papaver somniferum…
Number of citations: 163 onlinelibrary.wiley.com
R Hirsenkorn - Tetrahedron letters, 1990 - Elsevier
A new strategy for the asymmetric synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines7 − 9 has been developed. The route involves introduction of asymmetry via enantioselective …
Number of citations: 37 www.sciencedirect.com
Y Yang, Y Sun, Z Wang, M Yin, R Sun, L Xue… - Frontiers in Plant …, 2022 - frontiersin.org
Benzylisoquinoline alkaloids (BIAs) are a large family of plant natural products with important pharmaceutical applications. Sinomenium acutum is a medicinal plant from the …
Number of citations: 4 www.frontiersin.org
SC Farrow, JM Hagel, GAW Beaudoin… - Nature chemical …, 2015 - nature.com
The gateway to morphine biosynthesis in opium poppy (Papaver somniferum) is the stereochemical inversion of (S)-reticuline since the enzyme yielding the first committed intermediate …
Number of citations: 142 www.nature.com
Y Yang, Y Sun, Z Wang, M Yin, R Sun… - Frontiers in Plant …, 2022 - ncbi.nlm.nih.gov
Benzylisoquinoline alkaloids (BIAs) are a large family of plant natural products with important pharmaceutical applications. Sinomenium acutum is a medicinal plant from the …
Number of citations: 0 www.ncbi.nlm.nih.gov
W De-Eknamkul, MH Zenk - Tetrahedron letters, 1990 - Elsevier
A cytosolic NADPH 2 dependent enzyme which reduces stereospecifically 1,2-dehydroreticuline to yield (R)-reticuline, the biosynthetic precursor of the morphinan alkaloids, has been …
Number of citations: 29 www.sciencedirect.com
W Zhu, Y Ma, P Cadet, D Yu, TV Bilfinger… - Molecular brain …, 2003 - Elsevier
… HPLC coupled to electrochemical detection (M=morphine; R=reticuline) of rat brain. (A) Chromatogram of authentic standard 40 ng of morphine and reticuline. (B) Chromatogram of 0.5 …
Number of citations: 52 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.